molecular formula C10H8N4O2 B3047056 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid CAS No. 1345866-66-1

4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid

Cat. No. B3047056
CAS RN: 1345866-66-1
M. Wt: 216.20
InChI Key: VIRCHPVFFZGAJH-UHFFFAOYSA-N
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Description

“4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid” is a chemical compound that is part of the alkyl chain-based PROTAC linker class . It is used in the synthesis of PROTAC molecules . The empirical formula of a similar compound, “(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine HCl”, is C10H12ClN5 .

Scientific Research Applications

PROTAC Linkers

4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenol: serves as an alkyl chain-based PROTAC linker . PROTACs (PROteolysis TArgeting Chimeras) are innovative molecules that exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins. These compounds consist of two different ligands connected by a linker: one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. By using this linker, researchers can design PROTACs for specific protein degradation .

Materials Science Applications

In the realm of materials science, 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid finds utility in creating novel materials. By combining it with other molecules, researchers can synthesize materials such as high-polymer materials and functional membrane materials .

Protein-Specific Site Functional Annotation

Researchers have explored the compound’s potential for protein-specific site functional annotation. It may aid in understanding protein interactions, modifications, and cellular processes .

Targeted Drug Delivery

Due to its unique structure, this compound could play a role in targeted drug delivery systems. Researchers investigate its ability to selectively deliver therapeutic agents to specific sites within the body .

In Vivo Molecular Imaging

In the field of molecular imaging, 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid has potential. Its properties may allow for non-invasive visualization of specific molecular processes within living organisms .

Biocompatible Materials

Researchers have also explored its use in creating biocompatible materials. By incorporating this compound, they aim to develop materials suitable for medical devices, implants, and tissue engineering .

properties

IUPAC Name

4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O2/c1-6-11-13-9(14-12-6)7-2-4-8(5-3-7)10(15)16/h2-5H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIRCHPVFFZGAJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301248571
Record name 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301248571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid

CAS RN

1345866-66-1
Record name 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1345866-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301248571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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